molecular formula C15H23ClO2Si B15092226 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde

Cat. No.: B15092226
M. Wt: 298.88 g/mol
InChI Key: XVTUEKKBHONNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyl(dimethyl)silyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction conditions often include the use of imidazole as a base and dimethylformamide as a solvent . The process is sensitive to moisture and requires an inert atmosphere to prevent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is used in several scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of biochemical pathways involving aldehyde-containing compounds.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. The tert-butyl(dimethyl)silyl group provides steric protection, enhancing the stability of the molecule under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde is unique due to its combination of a benzaldehyde core with a tert-butyl(dimethyl)silyl group and a chlorine atom, which imparts distinct reactivity and stability characteristics .

Properties

Molecular Formula

C15H23ClO2Si

Molecular Weight

298.88 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-5-chlorobenzaldehyde

InChI

InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)10-13(12)11-17/h6-7,10-11H,8-9H2,1-5H3

InChI Key

XVTUEKKBHONNMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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